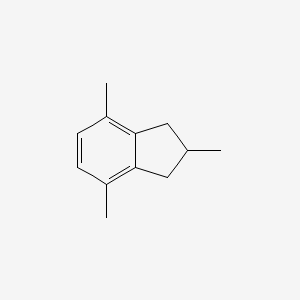
2,4,7-trimethyl-2,3-dihydro-1H-indene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4,7-Trimethyl-2,3-dihydro-1H-indene is an organic compound with the molecular formula C12H16 It is a derivative of indene, characterized by the presence of three methyl groups at the 2, 4, and 7 positions of the indene ring system
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,7-trimethyl-2,3-dihydro-1H-indene typically involves the alkylation of indene derivatives. One common method is the Friedel-Crafts alkylation, where indene is reacted with methylating agents such as methyl chloride in the presence of a Lewis acid catalyst like aluminum chloride. The reaction conditions usually involve anhydrous conditions and temperatures ranging from 0°C to 50°C.
Industrial Production Methods
Industrial production of this compound may involve similar alkylation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as distillation and recrystallization are employed to obtain the desired compound with high purity.
化学反应分析
Types of Reactions
2,4,7-Trimethyl-2,3-dihydro-1H-indene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Hydrogenation of the compound in the presence of a catalyst such as palladium on carbon can reduce the double bonds, yielding fully saturated hydrocarbons.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Hydrogen gas with palladium on carbon catalyst under mild pressure.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst like iron(III) chloride.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of fully saturated hydrocarbons.
Substitution: Formation of halogenated derivatives.
科学研究应用
2,4,7-Trimethyl-2,3-dihydro-1H-indene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of polymers and other materials.
作用机制
The mechanism of action of 2,4,7-trimethyl-2,3-dihydro-1H-indene depends on its specific application. In chemical reactions, it acts as a reactive intermediate, participating in various transformations. In biological systems, its mechanism of action may involve interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways.
相似化合物的比较
Similar Compounds
Indane: A parent compound with a similar bicyclic structure but without the methyl substitutions.
1,4,7-Trimethylindane: A derivative with methyl groups at different positions.
2,3-Dihydro-1H-indene: A compound with a similar core structure but lacking the methyl groups.
Uniqueness
2,4,7-Trimethyl-2,3-dihydro-1H-indene is unique due to the specific positioning of the methyl groups, which can influence its reactivity and physical properties. This structural uniqueness makes it valuable for specific applications where these properties are advantageous.
属性
CAS 编号 |
6974-99-8 |
|---|---|
分子式 |
C12H16 |
分子量 |
160.25 g/mol |
IUPAC 名称 |
2,4,7-trimethyl-2,3-dihydro-1H-indene |
InChI |
InChI=1S/C12H16/c1-8-6-11-9(2)4-5-10(3)12(11)7-8/h4-5,8H,6-7H2,1-3H3 |
InChI 键 |
RGNDKSSUUISHGP-UHFFFAOYSA-N |
规范 SMILES |
CC1CC2=C(C=CC(=C2C1)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


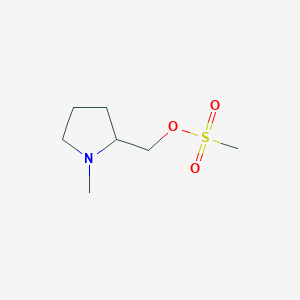
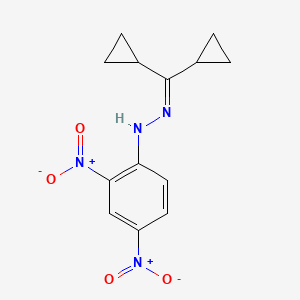
![6-(Benzylamino)benzo[c][1,2]oxaborol-1(3h)-ol](/img/structure/B13996745.png)
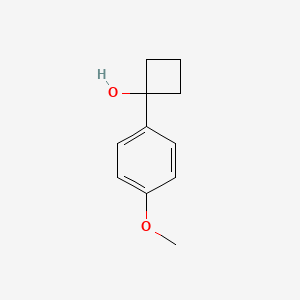
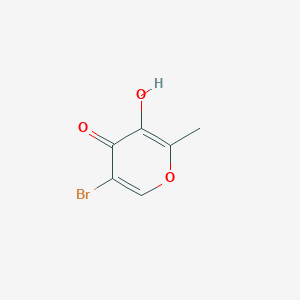

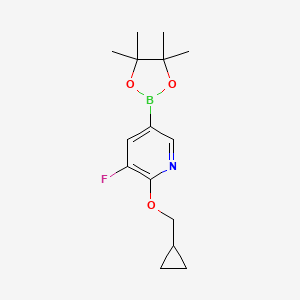

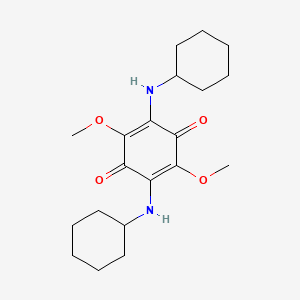

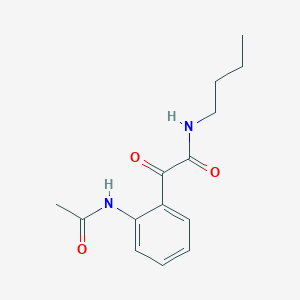
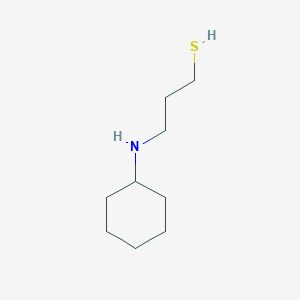
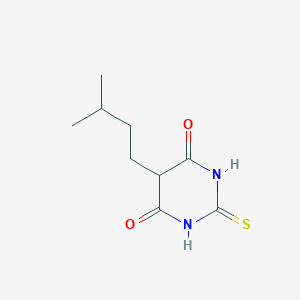
![N'-acetyl-N'-[4-(5-nitrofuran-2-yl)-1,3-thiazol-2-yl]acetohydrazide](/img/structure/B13996818.png)
